Cas no 136676-91-0 (PD 123319 ditrifluoroacetate)

PD 123319 ditrifluoroacetate is a selective and potent non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. It exhibits high binding affinity and specificity, making it a valuable tool for studying the physiological and pathological roles of the AT2 receptor in cardiovascular and renal systems. The ditrifluoroacetate salt form enhances solubility and stability, ensuring reliable performance in in vitro and in vivo studies. Its well-characterized pharmacological profile allows for precise modulation of AT2 receptor activity, aiding research in hypertension, fibrosis, and neuroprotection. PD 123319 ditrifluoroacetate is widely used in mechanistic studies and drug discovery due to its consistent efficacy and selectivity.
PD 123319 ditrifluoroacetate structure
PD 123319 ditrifluoroacetate structure
Product name:PD 123319 ditrifluoroacetate
CAS No:136676-91-0
MF:C35H34F6N4O7
MW:736.6575
MDL:MFCD08276969
CID:901301
PubChem ID:24898250

PD 123319 ditrifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrate di(trifluoroacetate) salt
    • PD 123,319 hydrate di(trifluoroacetate) salt
    • PD 123319 (ditrifluoroacetate)
    • PD 123319 (trifluoroacetate salt)
    • PD 123319 DITRIFLUOROACETATE
    • S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxyl
    • PD-123319 ditrifluoroacetate
    • S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid di(trifluoroacetate) salt hydrate
    • (S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid bis(trifluoroacetate)
    • PD123319(ditrifluoroacetate)
    • HMS3676I14
    • BCP21086
    • BCP16338
    • 3958AH
    • C31H32N4O3.2C2HF3O2
    • (S)-1-(4-Dimethylamino-3-methyl-benzyl)-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate
    • (S)-1-(4-(Dimethylamino)-3-me
    • PD123319 Ditrifluoroacetate
    • HMS3412I14
    • AS-75299
    • (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
    • C72465
    • PD123319Ditrifluoroacetate
    • DA-76656
    • GLXC-04462
    • EX-A4200
    • SR-01000597943
    • EMA200
    • J-005845
    • CS-1547
    • PD123319 di(trifluoroacetate)
    • 136676-91-0
    • PD123319 ditrifluoroacetate (Optically pure S-enantiomer)
    • NCGC00025373-01
    • SR-01000597943-1
    • CHEMBL157946
    • (6S)-1-{[4-(DIMETHYLAMINO)-3-METHYLPHENYL]METHYL}-5-(2,2-DIPHENYLACETYL)-4H,6H,7H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID; BIS(TRIFLUOROACETIC ACID)
    • PD-123319 TFA
    • Tocris-1361
    • AKOS024456548
    • 1H-Imidazo[4,5-c]pyridine-6-carboxylic acid, 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-, (6S)-, 2,2,2-trifluoroacetate (1:2)
    • (6S)-1-{[4-(dimethylamino)-3-methylphenyl]methyl}-5-(2,2-diphenylacetyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; bis(trifluoroacetic acid)
    • PD-123319
    • (S)-1-(4-(Dimethylamino)-3-methylbenzyl)-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid compound with 2,2,2-trifluoroacetic acid (1:2)
    • HY-10259A
    • PD 123319 ditrifluoroacetate
    • MDL: MFCD08276969
    • Inchi: 1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
    • InChI Key: GPKQIEZLHVGJQH-ZXVJYWQYSA-N
    • SMILES: FC(C(=O)O[H])(F)F.FC(C(=O)O[H])(F)F.O=C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])N1C([H])([H])C2=C(C([H])([H])[C@@]1([H])C(=O)O[H])N(C([H])=N2)C([H])([H])C1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])N(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 736.23316841g/mol
  • Monoisotopic Mass: 736.23316841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 7
  • Complexity: 874
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 153

Experimental Properties

  • Solubility: H2O: soluble10mg/mL, clear

PD 123319 ditrifluoroacetate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26
  • Storage Condition:4°C, stored under nitrogen

PD 123319 ditrifluoroacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-75299-5MG
(6S)-1-{[4-(dimethylamino)-3-methylphenyl]methyl}-5-(2,2-diphenylacetyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; bis(trifluoroacetic acid)
136676-91-0 >97%
5mg
£206.37 2025-02-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P274753-25mg
PD 123319 ditrifluoroacetate
136676-91-0 ≥98%
25mg
¥1544.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P882947-5mg
PD 123319 ditrifluoroacetate
136676-91-0 ≥99%
5mg
¥657.00 2022-01-13
DC Chemicals
DC7224-100 mg
PD 123319
136676-91-0 >98%
100mg
$550.0 2022-02-28
ChemScence
CS-1547-5mg
PD 123319 ditrifluoroacetate
136676-91-0 99.82%
5mg
$127.0 2022-04-27
DC Chemicals
DC7224-1 g
PD 123319
136676-91-0 >98%
1g
$2200.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P87260-50mg
PD123319 Ditrifluoroacetate
136676-91-0
50mg
¥4156.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P87260-1mg
PD123319 Ditrifluoroacetate
136676-91-0
1mg
¥336.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19010-25mg
PD 123319 ditrifluoroacetate
136676-91-0 98%
25mg
¥2438.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19010-50mg
PD 123319 ditrifluoroacetate
136676-91-0 98%
50mg
¥4376.00 2023-09-09

Additional information on PD 123319 ditrifluoroacetate

Comprehensive Overview of PD 123319 ditrifluoroacetate (CAS No. 136676-91-0): Mechanism, Applications, and Research Insights

PD 123319 ditrifluoroacetate (CAS No. 136676-91-0) is a selective angiotensin II type 2 receptor (AT2R) antagonist, widely recognized for its role in cardiovascular and neurological research. This compound has garnered significant attention due to its potential therapeutic applications and unique pharmacological properties. Researchers frequently search for terms like "PD 123319 ditrifluoroacetate solubility," "AT2R antagonist mechanism," or "CAS 136676-91-0 supplier," reflecting its relevance in both academic and industrial settings.

The molecular structure of PD 123319 ditrifluoroacetate includes a trifluoroacetate salt form, enhancing its stability for experimental use. Its high affinity for AT2R makes it a critical tool for studying receptor-specific pathways, particularly in conditions like hypertension, fibrosis, and neuroprotection. Recent studies have explored its interaction with renin-angiotensin system (RAS) components, a hot topic in metabolic and aging research.

In 2023, interest surged in PD 123319 ditrifluoroacetate due to its potential role in mitigating oxidative stress and inflammation—key factors in chronic diseases. Searches for "PD 123319 and neuroinflammation" or "AT2R antagonist in cancer" highlight its expanding applications. Notably, its non-peptide nature offers advantages over traditional peptide antagonists, such as improved bioavailability and oral administration potential.

From a technical perspective, CAS 136676-91-0 is often discussed in protocols involving radioligand binding assays or in vivo models. Researchers emphasize its low cross-reactivity with AT1R, ensuring specificity in experiments. FAQs like "How to dissolve PD 123319 ditrifluoroacetate?" or "PD 123319 stability in PBS" are common, underscoring the need for practical handling guidelines.

Emerging trends link PD 123319 ditrifluoroacetate to mitochondrial function modulation and tissue repair, aligning with the growing focus on regenerative medicine. Its potential synergy with AI-driven drug discovery platforms further elevates its profile, as computational models predict novel AT2R-mediated pathways.

In summary, PD 123319 ditrifluoroacetate (CAS No. 136676-91-0) remains a cornerstone in receptor pharmacology, bridging gaps between basic science and translational research. Its evolving applications ensure continued relevance in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.